molecular formula C6H4Cl2N4 B13660124 3,7-Dichloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine

3,7-Dichloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine

Katalognummer: B13660124
Molekulargewicht: 203.03 g/mol
InChI-Schlüssel: YIVFTESUDFFNIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,7-Dichloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by its unique structure, which includes two chlorine atoms and a methyl group attached to a pyrazolo[4,3-d]pyrimidine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dichloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dichloro-2-methylpyridine with hydrazine hydrate, followed by cyclization with formamide. The reaction conditions often include heating the mixture to reflux in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

3,7-Dichloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

3,7-Dichloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine
  • 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine
  • 3,7-Dichloro-1,5-dimethyl-1H-pyrazolo[4,3-d]pyrimidine

Uniqueness

3,7-Dichloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 5-position and chlorine atoms at the 3 and 7 positions enhances its reactivity and potential as a pharmacophore .

Eigenschaften

Molekularformel

C6H4Cl2N4

Molekulargewicht

203.03 g/mol

IUPAC-Name

3,7-dichloro-5-methyl-2H-pyrazolo[4,3-d]pyrimidine

InChI

InChI=1S/C6H4Cl2N4/c1-2-9-3-4(5(7)10-2)11-12-6(3)8/h1H3,(H,11,12)

InChI-Schlüssel

YIVFTESUDFFNIL-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(NN=C2C(=N1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.